molecular formula C22H22ClN7O2S B13664136 2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B13664136
M. Wt: 484.0 g/mol
InChI Key: YITXETAYOLIYOM-UHFFFAOYSA-N
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Description

The compound 2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a fused imidazo[4,5-b]pyridine core. Key structural elements include:

  • 6-Chloro substitution: Enhances electrophilicity and binding affinity to kinase targets.
  • 4-Methoxyphenyl group at position 2: Modulates solubility and steric interactions.
  • Piperazine linker at position 7: Facilitates conformational flexibility and interaction with solvent-exposed kinase regions.

This compound is hypothesized to act as a kinase inhibitor, given structural similarities to known imidazo[4,5-b]pyridine-based inhibitors .

Properties

Molecular Formula

C22H22ClN7O2S

Molecular Weight

484.0 g/mol

IUPAC Name

2-[4-[6-chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H22ClN7O2S/c1-32-15-4-2-14(3-5-15)20-27-18-19(16(23)12-25-21(18)28-20)30-9-7-29(8-10-30)13-17(31)26-22-24-6-11-33-22/h2-6,11-12H,7-10,13H2,1H3,(H,24,26,31)(H,25,27,28)

InChI Key

YITXETAYOLIYOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC(=O)NC5=NC=CS5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl]-1-piperazinyl]-N-(2-thiazolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the piperazine ring and the thiazole moiety. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-[4-[6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl]-1-piperazinyl]-N-(2-thiazolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

2-[4-[6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl]-1-piperazinyl]-N-(2-thiazolyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-[6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl]-1-piperazinyl]-N-(2-thiazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[4,5-b]pyridine Family

The table below highlights key structural and functional differences between the target compound and analogues:

Compound Name / ID Core Modifications Key Functional Groups Potential Applications
Target Compound 6-Cl, 2-(4-MeOPh), 7-piperazinyl, N-(thiazol-2-yl)acetamide Thiazole ring, methoxyphenyl, piperazine Kinase inhibition, oncology
2-(3-(6-Chloro-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine (20c) 7-piperazinyl with (5-methylisoxazol-3-yl)methyl, 3-(2-dimethylaminoethoxy)phenyl Isoxazole, dimethylaminoethoxy group Kinase inhibition, signal modulation
(R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(4-methylthiazol-2-yl)acrylamide (13b) 4-methylpiperazinylphenyl at position 2, pyrrolidin-3-yl acrylamide Methylpiperazine, cyanoacrylamide, methylthiazole Targeted cancer therapy
1160060-73-0 Morpholin-4-ylphenyl, imidazo[2,1-b][1,3]thiazol-6-yl phenylacetamide Morpholine, imidazothiazole Enzyme modulation, inflammation
Key Observations:
  • Piperazine Linkers : The target compound’s unmodified piperazine may enhance solubility compared to methylpiperazine derivatives (e.g., 13b), which could improve bioavailability .
  • Side Chains: The thiazol-2-yl acetamide in the target compound offers metabolic resistance over dimethylaminoethoxy or cyanoacrylamide groups in analogues, which are prone to oxidation or hydrolysis .

Functional and Pharmacological Insights

  • Kinase Selectivity : The thiazole ring in the target compound may confer selectivity toward tyrosine kinases over serine/threonine kinases, similar to morpholine-containing analogues (e.g., 1160060-73-0) .
  • Metabolic Stability : The acetamide group likely reduces hepatic clearance compared to ester or urea-linked compounds (e.g., 1180153-67-6 in ).

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